molecular formula C15H19N3O5 B5380391 N-(4-methoxy-2-nitrophenyl)-4-oxo-4-(1-pyrrolidinyl)butanamide

N-(4-methoxy-2-nitrophenyl)-4-oxo-4-(1-pyrrolidinyl)butanamide

Cat. No. B5380391
M. Wt: 321.33 g/mol
InChI Key: DRMQCLMIOMYMMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxy-2-nitrophenyl)-4-oxo-4-(1-pyrrolidinyl)butanamide, also known as MNPNB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNPNB is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 329.36 g/mol.

Mechanism of Action

The mechanism of action of N-(4-methoxy-2-nitrophenyl)-4-oxo-4-(1-pyrrolidinyl)butanamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various biological processes. N-(4-methoxy-2-nitrophenyl)-4-oxo-4-(1-pyrrolidinyl)butanamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects
N-(4-methoxy-2-nitrophenyl)-4-oxo-4-(1-pyrrolidinyl)butanamide has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and tyrosinase. N-(4-methoxy-2-nitrophenyl)-4-oxo-4-(1-pyrrolidinyl)butanamide has also been found to exhibit antioxidant activity and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

N-(4-methoxy-2-nitrophenyl)-4-oxo-4-(1-pyrrolidinyl)butanamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits potent biological activities at low concentrations. However, N-(4-methoxy-2-nitrophenyl)-4-oxo-4-(1-pyrrolidinyl)butanamide also has several limitations. It is highly toxic and requires careful handling. N-(4-methoxy-2-nitrophenyl)-4-oxo-4-(1-pyrrolidinyl)butanamide also has poor solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on N-(4-methoxy-2-nitrophenyl)-4-oxo-4-(1-pyrrolidinyl)butanamide. One potential direction is the development of new drugs based on N-(4-methoxy-2-nitrophenyl)-4-oxo-4-(1-pyrrolidinyl)butanamide for the treatment of various diseases. Another direction is the investigation of the mechanism of action of N-(4-methoxy-2-nitrophenyl)-4-oxo-4-(1-pyrrolidinyl)butanamide and its potential interactions with other drugs and compounds. Additionally, the synthesis of new derivatives of N-(4-methoxy-2-nitrophenyl)-4-oxo-4-(1-pyrrolidinyl)butanamide with improved properties and activities could also be explored.
Conclusion
In conclusion, N-(4-methoxy-2-nitrophenyl)-4-oxo-4-(1-pyrrolidinyl)butanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been found to exhibit antimicrobial, antifungal, and antitumor activities and has potential use in the development of new drugs for the treatment of various diseases. N-(4-methoxy-2-nitrophenyl)-4-oxo-4-(1-pyrrolidinyl)butanamide has several advantages for lab experiments, but also has limitations that need to be considered. There are several future directions for the research on N-(4-methoxy-2-nitrophenyl)-4-oxo-4-(1-pyrrolidinyl)butanamide, which could lead to the development of new drugs and the advancement of our understanding of its biological activities.

Synthesis Methods

The synthesis of N-(4-methoxy-2-nitrophenyl)-4-oxo-4-(1-pyrrolidinyl)butanamide involves the reaction between 4-methoxy-2-nitroaniline and 4-(1-pyrrolidinyl)butanone in the presence of a catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified using column chromatography or recrystallization.

Scientific Research Applications

N-(4-methoxy-2-nitrophenyl)-4-oxo-4-(1-pyrrolidinyl)butanamide has been extensively studied for its potential applications in various fields. It has been found to exhibit antimicrobial, antifungal, and antitumor activities. N-(4-methoxy-2-nitrophenyl)-4-oxo-4-(1-pyrrolidinyl)butanamide has also been investigated for its potential use in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

N-(4-methoxy-2-nitrophenyl)-4-oxo-4-pyrrolidin-1-ylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O5/c1-23-11-4-5-12(13(10-11)18(21)22)16-14(19)6-7-15(20)17-8-2-3-9-17/h4-5,10H,2-3,6-9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRMQCLMIOMYMMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CCC(=O)N2CCCC2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49827168
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.